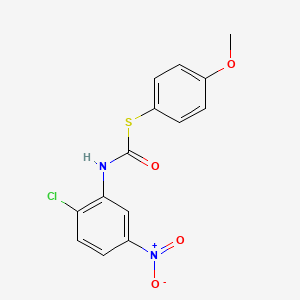
S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate: is an organic compound with the molecular formula C14H11ClN2O4S It is a thiocarbamate derivative, which means it contains a sulfur atom bonded to a carbonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate typically involves the reaction of 4-methoxyaniline with 2-chloro-5-nitrophenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
Chemistry: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research purposes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
- S-(4-Methoxyphenyl) N-(2-methyl-5-nitrophenyl)thiocarbamate
- S-(4-Methoxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
- S-(4-Methoxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
Uniqueness: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate is unique due to the presence of both a methoxy group and a nitro group on the aromatic rings. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
199585-01-8 |
|---|---|
Molecular Formula |
C14H11ClN2O4S |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
S-(4-methoxyphenyl) N-(2-chloro-5-nitrophenyl)carbamothioate |
InChI |
InChI=1S/C14H11ClN2O4S/c1-21-10-3-5-11(6-4-10)22-14(18)16-13-8-9(17(19)20)2-7-12(13)15/h2-8H,1H3,(H,16,18) |
InChI Key |
KZMWXRSLFOOREU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


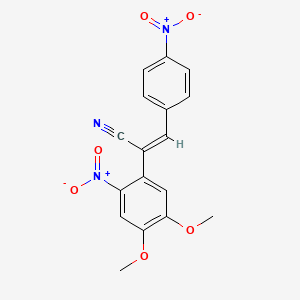
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

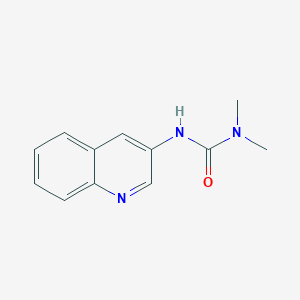
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
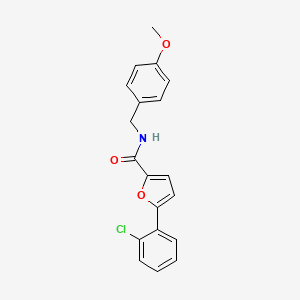
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)




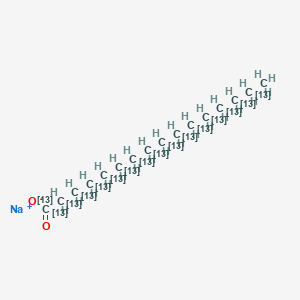
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
